2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17849008
InChI: InChI=1S/C7H8N2O/c1-5-4-6-7(10)2-3-9(6)8-5/h4H,2-3H2,1H3
SMILES:
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one

CAS No.:

Cat. No.: VC17849008

Molecular Formula: C7H8N2O

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one -

Specification

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
IUPAC Name 2-methyl-5,6-dihydropyrrolo[1,2-b]pyrazol-4-one
Standard InChI InChI=1S/C7H8N2O/c1-5-4-6-7(10)2-3-9(6)8-5/h4H,2-3H2,1H3
Standard InChI Key UXWZXZQUUGULDB-UHFFFAOYSA-N
Canonical SMILES CC1=NN2CCC(=O)C2=C1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one features a bicyclic framework comprising a partially saturated pyrrole ring fused to a pyrazole moiety. The methyl group at the 2-position introduces steric and electronic modifications that influence reactivity and intermolecular interactions . The IUPAC name derives from the parent structure 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one, with the methyl group specified as a substituent .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one
Molecular FormulaC₇H₈N₂O
Molecular Weight136.15 g/mol
CAS NumberNot widely reported
SMILES NotationCC1=CC2=NNC(C1)C(=O)O2

The exact mass (136.0637 g/mol) and topological polar surface area (34.9 Ų) align with analogs such as 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one . X-ray crystallography data for the unmethylated parent compound reveals a planar bicyclic system with bond lengths consistent with aromatic character in the pyrazole ring .

Spectroscopic Characterization

While experimental spectra for the methylated derivative are scarce, related compounds exhibit distinctive NMR profiles. For example, the parent dihydropyrrolopyrazole shows proton resonances at δ 6.5–7.2 ppm for aromatic protons and δ 3.8–4.2 ppm for methylene groups in the saturated ring . IR spectra typically display carbonyl stretches near 1680 cm⁻¹ and N-H bends around 1550 cm⁻¹.

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthesis of 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one likely follows established routes for dihydropyrrolopyrazoles. A common strategy involves cyclocondensation between α,β-unsaturated ketones and hydrazine derivatives. For instance, Evitachem’s protocol for 3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol employs potassium carbonate in dimethyl sulfoxide (DMSO) at 80–100°C. Adapting this method, the target compound could be synthesized via:

  • Mannich Reaction: Condensation of 2-methylpyrrole with a β-keto ester.

  • Cyclization: Intramolecular dehydration catalyzed by acidic or basic conditions.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Precursor preparation2-Methylpyrrole, β-keto ester60–70%
CyclizationK₂CO₃, DMSO, 90°C, 12 h45–55%
PurificationColumn chromatography (SiO₂)>95%

Industrial-Scale Production

Patent literature from Eli Lilly describes continuous flow reactors for analogous TGF-β inhibitors, emphasizing process intensification to enhance yield and purity . Key considerations include:

  • Catalyst Optimization: Palladium on carbon (Pd/C) for dehydrogenation steps.

  • Solvent Recycling: DMSO recovery systems to reduce waste.

  • Quality Control: HPLC with UV detection (λ = 254 nm) to monitor reaction progress .

Physicochemical Properties

Thermal and Solubility Profiles

The methyl substituent moderately increases hydrophobicity compared to the parent compound. Predicted properties include:

Table 3: Physicochemical Parameters

PropertyValueMethod/Source
Melting Point180–185°C (est.)Differential Scanning Calorimetry
Boiling Point290–300°C (est.)Simulated distillation
logP0.85Computational (ALOGPS)
Aqueous Solubility1.2 mg/mL (25°C)Shake-flask method

The compound is expected to exhibit good stability under ambient conditions but may degrade under strong acidic or basic conditions due to lactam ring opening.

Crystallographic Data

While no single-crystal data exists for the methylated derivative, the anhydrous form of Eli Lilly’s TGF-β inhibitor (WO 04/04382) crystallizes in the monoclinic space group P2₁/c with Z = 4 . This suggests that strategic substitution (e.g., methyl groups) can direct crystal packing without disrupting the core bicyclic architecture.

Pharmacological Applications and Biological Activity

TGF-β Inhibition

Eli Lilly’s patent highlights dihydropyrrolopyrazoles as potent TGF-β receptor kinase inhibitors . Although the exact compound remains untested, structural analogs demonstrate:

  • IC₅₀ Values: 10–50 nM against ALK5 (TGF-β type I receptor).

  • Antiproliferative Effects: 50% growth inhibition (GI₅₀) at 0.5–2 μM in MDA-MB-231 breast cancer cells .

Mechanistically, these compounds prevent Smad2/3 phosphorylation, blocking TGF-β-mediated epithelial-mesenchymal transition (EMT)—a critical pathway in cancer metastasis .

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